N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide - 1049574-05-1

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Catalog Number: EVT-2522483
CAS Number: 1049574-05-1
Molecular Formula: C24H26FN5O2
Molecular Weight: 435.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting higher selectivity for ENT2 over ENT1. []

Relevance: While structurally distinct from N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, FPMINT shares the critical 4-(fluorophenyl)piperazine moiety. This shared feature suggests potential similarities in their binding interactions and biological activities, especially considering the exploration of structural analogs of FPMINT for ENT inhibition. []

Compound 3c

Compound Description: Compound 3c is a potent, irreversible, and non-competitive inhibitor of ENTs. It demonstrates a similar mechanism of action to FPMINT, reducing the Vmax of nucleoside uptake without affecting the Km. []

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a-f)

Compound Description: This series of compounds, synthesized as part of a study focusing on serotonin receptor interactions, features a central phosphonate group connected to various alkyl chains and a 1-(fluorophenyl)piperazin-4-ylmethyl moiety. []

Relevance: The presence of the (fluorophenyl)piperazinyl group directly links these phosphonate derivatives to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. The study's focus on serotonin receptors indicates that this shared structural motif might be involved in binding to these receptors, suggesting a possible target for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. []

Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates (4a,b)

Compound Description: These compounds are structurally similar to the previous series (3a-f) but with the phosphonate group located on an ethyl linker attached to the piperazine ring. They were synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A, 5-HT6, and 5-HT7). []

Relevance: The shared (fluorophenyl)piperazinyl core with N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is notable. Despite the variations in the phosphonate positioning and alkyl chain length, their inclusion in the serotonin receptor study implies this core structure might be a relevant pharmacophore for interaction with these receptors. []

Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate (5)

Compound Description: Similar to the previous compounds (3a-f and 4a,b), this structure features a propyl linker between the piperazine and the phosphonate group. It was synthesized and evaluated for serotonin receptor affinity. []

Relevance: The presence of the (fluorophenyl)piperazinyl moiety in this compound, also investigated for serotonin receptor interactions, further strengthens the potential relevance of this structural motif for the activity of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, particularly in the context of serotonin receptor binding. []

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628)

Compound Description: AMG 628 is a potent, second-generation TRPV1 antagonist with improved physicochemical and pharmacokinetic properties compared to its predecessor, AMG 517. It demonstrated efficacy in blocking TRPV1-mediated physiological responses in vivo, including reducing thermal hyperalgesia. []

Relevance: Both AMG 628 and N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide contain a 4-fluorophenylpiperazinyl subunit. While the overall structures differ significantly, the presence of this shared moiety implies the possibility of common pharmacophoric features and potential for interaction with similar biological targets. []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

Compound Description: L-741,626 is a dopamine antagonist with a higher selectivity for D2 receptors. It was used in a study investigating the role of D2 and D3 receptors in yawning behavior induced by dopamine agonists. []

Relevance: Although L-741,626 doesn't share the exact 4-fluorophenylpiperazine moiety with N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, it possesses a structurally similar chlorophenylpiperidine group. This similarity suggests potential overlap in their binding affinities for dopamine receptors, particularly considering the focus on D2/D3 receptor-mediated behaviors in the study. []

4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl (Haloperidol)

Compound Description: Haloperidol is a typical antipsychotic drug that acts as an antagonist at dopamine D2 receptors. It was utilized in a study examining dopamine agonist-induced yawning as a potential marker for D2 and D3 receptor activity. []

Relevance: Similar to L-741,626, Haloperidol lacks the exact 4-fluorophenylpiperazine structure of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide but contains a comparable chlorophenylpiperidine group. Its use in the dopamine agonist-induced yawning study points to the relevance of this structural motif in D2 receptor interactions, hinting at a possible target for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. []

N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide (Nafadotride)

Compound Description: Nafadotride is a dopamine antagonist with preferential affinity for D3 receptors over D2 receptors. It was used in a study investigating the role of D3 receptors in yawning behavior induced by dopamine agonists. []

Relevance: While Nafadotride doesn't share the 4-fluorophenylpiperazine moiety of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, it's a documented D3 receptor antagonist. [] This suggests that N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, particularly due to its structural similarity to other compounds with demonstrated D2/D3 affinity, might also interact with the dopaminergic system.

2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate (U99194)

Compound Description: U99194 is another dopamine antagonist with a higher selectivity for the D3 receptor compared to the D2 receptor. It was employed in a study focused on dissecting the roles of D2 and D3 receptors in dopamine agonist-induced yawning. []

Relevance: While U99194 doesn't possess the specific 4-fluorophenylpiperazine group present in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, its classification as a D3-preferring antagonist, coupled with the study's findings on D2/D3 receptor-mediated behaviors, highlights the potential for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide to interact with these receptors. []

trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

Compound Description: SB-277011A acts as a dopamine antagonist and exhibits selectivity for D3 receptors over D2 receptors. It was included in a study aimed at unraveling the contributions of D2 and D3 receptors to dopamine agonist-induced yawning behavior. []

Relevance: Although SB-277011A lacks the specific 4-fluorophenylpiperazine of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, its role as a D3-preferring antagonist, along with the study's emphasis on D2/D3 receptor-mediated effects, suggests a potential for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide to interact with these receptors given its structural similarities to other compounds with confirmed D2/D3 affinity. []

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: PG01037 is a dopamine antagonist with selectivity for the D3 receptor over the D2 receptor. It was employed in a study designed to differentiate between D2 and D3 receptor involvement in dopamine agonist-induced yawning. []

Relevance: While PG01037 doesn't share the specific 4-fluorophenylpiperazine structure found in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, its identification as a D3-preferring antagonist, combined with the study's focus on D2/D3 receptor-mediated actions, raises the possibility of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide interacting with these receptors, especially considering its structural resemblance to other compounds with established D2/D3 binding properties. []

3-aminomethylquinoline derivative 1

Compound Description: This compound is a potent, selective, centrally-acting, and orally bioavailable human melanin-concentrating hormone receptor 1 (hMCHR1) antagonist. Despite its promising profile for suppressing food intake, it exhibits potent hERG K+ channel inhibition. []

Relevance: Both 3-aminomethylquinoline derivative 1 and N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide share a quinoline ring system as part of their structures. While their target receptors differ, the presence of this common structural element suggests potential for shared pharmacophoric features and the possibility of off-target interactions with hERG K+ channels for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. []

N-{3-[(1R)-1-{[2-(acetylamino)ethyl]amino}ethyl]-8-methylquinolin-7-yl}-4-(cyclopropylmethoxy)benzamide (R)-10h

Compound Description: (R)-10h represents a potent and selective hMCHR1 antagonist developed through structural modifications of 3-aminomethylquinoline derivative 1. It successfully eliminates hERG K+ channel inhibitory activity while retaining potent hMCHR1 antagonism and demonstrating dose-dependent food intake suppression in a rat model of obesity. []

Relevance: (R)-10h, while designed as an hMCHR1 antagonist, shares the quinoline ring system present in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. Although their primary targets differ, the presence of this common structural feature suggests a possibility of shared pharmacophoric characteristics and raises the question of potential off-target effects on hMCHR1 for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. []

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates (10-20)

Compound Description: This group of compounds, featuring various substituents on the C-3 alkyl ester and C-4 phenyl ring, was synthesized and evaluated for calcium channel antagonist and anticonvulsant activities. The study explored the impact of structural variations on these activities, revealing structure-activity relationships within this class of compounds. []

Relevance: While the overall structure differs, several compounds in this series (10-20) incorporate a 4-(4-fluorophenyl)piperazin-1-yl moiety, a critical feature also present in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. This shared structural element, particularly its presence in compounds investigated for calcium channel and anticonvulsant activities, suggests that N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide might also exhibit similar pharmacological properties. []

Compound Description: This compound belongs to Group 1 of a series of compounds designed as apoptosis inducers for treating cancer and immune diseases. []

Relevance: This compound, along with others in Group 1, shares a piperazine ring system with N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. While the attached substituents differ, the presence of this common structural element suggests a possible shared pharmacophoric feature and raises the question of potential pro-apoptotic effects for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. []

Compound Description: This compound is part of Group 2 in a study focusing on apoptosis-inducing agents for cancer and immune disease treatment. []

Relevance: Similar to the compounds in Group 1, this compound also features a piperazine ring system, a structural element present in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. Despite the variations in the substituents attached to the piperazine, the shared presence of this ring system suggests a potential common pharmacophoric feature and raises the possibility of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide exhibiting pro-apoptotic effects. []

(S)-N-(3-fluoro-2-(2-(1-(phenylsulfonyl)piperazin-2-yl)ethyl)phenyl)-3,3-bis(4-fluorophenyl)propanamide

Compound Description: This compound is a HIV protease inhibitor. It was co-crystallized with HIV protease to study the interaction and binding. []

Relevance: This compound and N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide share a 4-fluorophenylpiperazine structure. The presence of this common structure suggests potential for similar biological activities. []

N-(3-fluoro-2-(2-((2S,6R)-6-methyl-1-(phenylsulfonyl)piperazin-2-yl)ethyl)phenyl)-3,3-bis(4-fluorophenyl)propanamide

Compound Description: This compound is a HIV protease inhibitor. It was co-crystallized with HIV protease to study the interaction and binding. []

Relevance: This compound and N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide share a 4-fluorophenylpiperazine structure. The presence of this common structure suggests potential for similar biological activities. []

Properties

CAS Number

1049574-05-1

Product Name

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide

Molecular Formula

C24H26FN5O2

Molecular Weight

435.503

InChI

InChI=1S/C24H26FN5O2/c1-17-16-22(20-4-2-3-5-21(20)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)19-8-6-18(25)7-9-19/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32)

InChI Key

TYFZWAHOUIGXGC-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.